molecular formula C10H6F3NOS B2360418 6-(Trifluoromethyl)benzothiophene-2-carboxamide CAS No. 2375008-67-4

6-(Trifluoromethyl)benzothiophene-2-carboxamide

Cat. No.: B2360418
CAS No.: 2375008-67-4
M. Wt: 245.22
InChI Key: PZTKWOCMRLNRSJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of benzothiophene-2-carboxylic acid, followed by the conversion of the carboxylic acid to the corresponding carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

6-(Trifluoromethyl)benzothiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)benzothiophene-2-carboxylic acid
  • 6-(Trifluoromethyl)benzothiophene-2-sulfonamide

Uniqueness

6-(Trifluoromethyl)benzothiophene-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the carboxamide group. This combination enhances its chemical stability and biological activity compared to similar compounds. The trifluoromethyl group increases lipophilicity, which can improve the compound’s ability to interact with biological targets .

Properties

IUPAC Name

6-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTKWOCMRLNRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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